![molecular formula C22H21ClN4O3S B2947613 2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894025-89-9](/img/structure/B2947613.png)
2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
The compound “2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a dimethoxyphenyl group, and a thiazolotriazol group .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound was synthesized using gallacetophenone dimethyl ether [1-(2-hydroxy-3, 4-dimethoxyphenyl) ethanone] (1.0 g, 5.09 mmol) and 4-chlorobenzoyl chloride (1.34 g, 0.98 mL, 7.64 mmol). The purification was achieved by column chromatography with Hexane: CHCl .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a chlorophenyl group, a dimethoxyphenyl group, and a thiazolotriazol group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products (90–97%) in a swift reaction (25–30 min) .Physical And Chemical Properties Analysis
The compound is a white to off-white solid. It is soluble in phosphate buffer, pH 7.1 (0.30 mM), and in ethanol. The compound has a molecular weight of 328.39 and a chemical formula of C16H16N4O2S .properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-29-18-8-5-15(12-19(18)30-2)21-25-22-27(26-21)17(13-31-22)9-10-24-20(28)11-14-3-6-16(23)7-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLHEBBWKCCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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